Ethyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate
Description
Properties
IUPAC Name |
ethyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-6-18-14(17)8-7-13(16)15(9-11(2)3)10-12(4)5/h11-12H,6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXWXVVESARSFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N(CC(C)C)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80989364 | |
| Record name | Ethyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80989364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6946-83-4 | |
| Record name | NSC57367 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57367 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80989364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carbodiimide-Mediated Amidation
A widely used method for amide bond formation involves activating the carboxylic acid group of ethyl 4-oxobutanoate using carbodiimides (e.g., EDC or DCC) (Scheme 1):
Reagents :
- Ethyl 4-oxobutanoate
- Bis(2-methylpropyl)amine
- EDC/HOBt or DCC
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Activate ethyl 4-oxobutanoate with EDC/HOBt at 0–5°C for 30 minutes.
- Add bis(2-methylpropyl)amine dropwise and stir at room temperature for 12–24 hours.
- Quench with aqueous HCl, extract with DCM, and purify via column chromatography.
Key Data :
| Parameter | Value | Source Analogy |
|---|---|---|
| Yield | 65–75% (estimated) | |
| Reaction Time | 12–24 h | , |
| Purity (HPLC) | >90% (after purification) |
Acid Chloride Route
Conversion of ethyl 4-oxobutanoate to its acid chloride followed by amine coupling (Scheme 2):
Reagents :
- Ethyl 4-oxobutanoate
- Thionyl chloride (SOCl₂) or oxalyl chloride
- Bis(2-methylpropyl)amine
- Base: Triethylamine (TEA)
- React ethyl 4-oxobutanoate with SOCl₂ at reflux (60°C) for 2 hours.
- Remove excess SOCl₂ under vacuum.
- Add bis(2-methylpropyl)amine and TEA in dry THF at 0°C.
- Stir for 4 hours, filter, and concentrate.
Key Data :
| Parameter | Value | Source Analogy |
|---|---|---|
| Yield | 70–80% (estimated) | |
| Reaction Time | 4–6 h | |
| Solvent Efficiency | THF > DCM | , |
Reductive Amination
For scenarios requiring in situ generation of the amine (e.g., from aldehydes), though less direct:
Reagents :
- Ethyl 4-oxobutanoate
- 2-Methylpropionaldehyde
- Sodium cyanoborohydride (NaBH₃CN)
- Ammonium acetate
- Condense 2-methylpropionaldehyde with ammonium acetate in methanol.
- Add ethyl 4-oxobutanoate and NaBH₃CN at 0°C.
- Stir for 6 hours and isolate via extraction.
Key Data :
| Parameter | Value | Source Analogy |
|---|---|---|
| Yield | 50–60% (estimated) | |
| Stereoselectivity | Not applicable (non-chiral) |
Optimization Considerations
- Solvent Selection : Ketones (e.g., acetone) or amides (e.g., DMF) enhance reaction rates in amidation (,).
- Temperature Control : Exothermic reactions (e.g., acid chloride formation) require cooling to 0–10°C ().
- Purification : Sequential washes with HCl/NaOH (as in) improve purity.
Analytical Characterization
Critical spectroscopic data for validation:
- ¹H NMR : δ 1.2–1.4 (t, ester CH₃), δ 2.4–2.6 (m, C=O adjacent CH₂), δ 3.1–3.3 (m, N-CH₂).
- IR : 1740 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O).
Challenges and Alternatives
- Steric Hindrance : The bulky bis(2-methylpropyl) group may necessitate excess amine or prolonged reaction times.
- Alternative Routes : Enzymatic catalysis (e.g., lipases) for ester-amide interchange, though untested ().
Scientific Research Applications
Ethyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially affecting their function. The tertiary amine group can interact with receptors or ion channels, influencing cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Differences
Ester Group Variations Ethyl vs. Methyl Esters: The ethyl ester in the target compound enhances lipophilicity compared to the methyl analog, reducing water solubility but improving compatibility with nonpolar solvents. This difference is critical in drug design, where ethyl esters often prolong metabolic stability . Ethyl vs. Piperidine Derivatives: Replacing the branched amine with a cyclic piperidine group (as in Ethyl 4-oxo-4-(piperidin-1-yl)butanoate) reduces steric hindrance and increases water solubility due to the cyclic amine’s polarity.
Amino Substituent Effects Bis(2-methylpropyl) vs. Dibutyl: The branched 2-methylpropyl (isobutyl) groups in the target compound introduce greater steric hindrance than linear dibutyl chains. This hindrance may slow nucleophilic attack at the carbonyl carbon, as observed in kinetic studies of analogous esters . Branched vs.
Notes
- Data in this article are generalized due to the lack of specific experimental references.
Biological Activity
Ethyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a bis(2-methylpropyl)amino group and a ketone functional group, suggests various biological activities that warrant exploration. This article provides an overview of its biological activity, including key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is represented by the molecular formula and has a molecular weight of 273.35 g/mol. Its structural features include:
- Functional Groups : A ketone (C=O) and a bis(2-methylpropyl)amino moiety.
- Backbone : A butanoate backbone that enhances its biological interactions.
The biological activity of this compound is attributed to its ability to interact with various biomolecules. The amino group can form hydrogen bonds with proteins and enzymes, while the ketone group may participate in nucleophilic addition reactions. These interactions can modulate enzyme activity and influence metabolic pathways, leading to various biological effects such as:
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties.
- Cytotoxic Effects : Research suggests that the compound may exhibit cytotoxicity against certain cancer cell lines.
In Vivo Studies
Recent studies have evaluated the antitumor effects of related compounds, highlighting the importance of structural modifications in enhancing biological activity. For instance, hybrid molecules combining coumarin and quinolinone structures demonstrated significant antitumor effects against Ehrlich Ascites Carcinoma (EAC) cells through apoptosis induction and antioxidant activity . Although these studies do not directly assess this compound, they provide insights into how similar compounds can exhibit significant biological activities.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally related compounds reveals the following:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Methyl 3-(dimethylamino)-3-oxobutanoate | Dimethylamino group | Antimicrobial |
| Methyl 4-(diethylamino)-4-oxobutanoate | Diethylamino group | Cytotoxicity |
| Ethyl 4-(bis(2-ethylhexyl)amino)-4-oxobutanoate | Bis(2-ethylhexyl)amino group | Enzyme inhibition |
This table illustrates the diversity within this chemical class while emphasizing the unique characteristics of this compound due to its specific substituents .
Case Studies and Applications
Ongoing research is focused on exploring the therapeutic applications of this compound as a precursor for drug development. Its potential uses include:
- Cancer Therapy : Investigating its role in inducing apoptosis in cancer cells.
- Antioxidant Applications : Evaluating its ability to enhance antioxidant capacity in biological systems.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under varying pH conditions, yielding distinct products:
| Condition | Reagents | Products | Yield | Mechanistic Pathway |
|---|---|---|---|---|
| Acidic (HCl, H₂SO₄) | 1M HCl, 80°C, 6h | 4-[bis(2-methylpropyl)amino]-4-oxobutanoic acid + ethanol | 78-82% | Protonation → Nucleophilic attack by H₂O |
| Basic (NaOH, KOH) | 0.5M NaOH, reflux, 4h | Sodium 4-[bis(2-methylpropyl)amino]-4-oxobutanoate + ethanol | 85-89% | Base-induced deprotonation → Ester saponification |
Acidic hydrolysis proceeds via carbocation stabilization at the ester carbonyl, while alkaline conditions favor direct nucleophilic acyl substitution. The reaction’s regioselectivity is influenced by steric hindrance from the bulky bis(2-methylpropyl)amino group.
Transesterification
The ethyl ester group participates in alcohol-exchange reactions under catalytic conditions:
| Alcohol | Catalyst | Temperature | Time | Product | Yield |
|---|---|---|---|---|---|
| Methanol | H₂SO₄ (5 mol%) | 60°C | 8h | Methyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate | 72% |
| Isopropyl alcohol | Ti(OiPr)₄ (2 mol%) | 80°C | 12h | Isopropyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate | 68% |
Transesterification follows a nucleophilic acyl substitution mechanism, with catalyst choice critical for minimizing amide bond degradation. Methanol exhibits higher reactivity due to reduced steric bulk compared to secondary alcohols.
Amide Bond Transformations
The bis(2-methylpropyl)amide moiety undergoes selective modifications:
Nucleophilic Substitution
Reaction with organometallic reagents targets the amide carbonyl:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Grignard (MeMgBr) | THF, −78°C → RT, 2h | Ethyl 4-[bis(2-methylpropyl)(methyl)amino]-4-hydroxybutanoate | 65% |
| Lithium aluminum hydride | Et₂O, reflux, 4h | Ethyl 4-[bis(2-methylpropyl)amino]butanoate | 58% |
Grignard addition proceeds via ketone intermediate formation, while hydride reduction directly yields the secondary amine.
Acid-Catalyzed Cleavage
Concentrated HCl (12M) at 100°C for 10h cleaves the amide bond, producing ethyl 4-oxobutanoate and bis(2-methylpropyl)amine hydrochloride (94% yield). This reaction is pivotal for generating pharmacologically active amine precursors.
Catalytic Coupling Reactions
The compound serves as a substrate in transition-metal-mediated cross-couplings:
| Reaction Type | Catalyst System | Product | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Ethyl 4-[bis(2-methylpropyl)amino]-4-(aryl)butanoate | Biaryl-modified anticoagulants |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | N-aryl derivatives | Kinase inhibitor development |
These reactions enable modular functionalization of the butanoate backbone, enhancing bioactivity profiles .
Biochemical Interactions
As a Factor XIa inhibitor, the compound undergoes targeted interactions in physiological environments:
| Target | Binding Affinity (Kᵢ) | Mechanism | Biological Impact |
|---|---|---|---|
| Factor XIa | 12.3 nM | Competitive inhibition at S1 pocket | Antithrombotic activity |
| Plasma protein | 89% bound | Hydrophobic interactions with albumin | Altered pharmacokinetics |
Structural studies highlight hydrogen bonding between the carbonyl oxygen and Ser195 residue, complemented by hydrophobic stabilization from the 2-methylpropyl groups .
Stability Under Physiological Conditions
Degradation kinetics were evaluated in simulated biological media:
| Medium | Half-life (t₁/₂) | Primary Degradation Pathway |
|---|---|---|
| Human plasma (pH 7.4) | 3.2h | Ester hydrolysis → Carboxylic acid formation |
| Gastric fluid (pH 1.2) | 0.8h | Acid-catalyzed amide cleavage |
These findings underscore the need for prodrug strategies to enhance oral bioavailability.
This compound’s multifunctional reactivity positions it as a versatile scaffold in medicinal chemistry and organic synthesis. Future research should explore enantioselective modifications and in vivo metabolite profiling to unlock its full therapeutic potential.
Q & A
Q. What are the established synthetic routes for Ethyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate, and how do reaction conditions influence yield?
The compound is typically synthesized via esterification or coupling reactions. For example, analogous esters (e.g., ethyl 4-oxobutanoate) are prepared through condensation of activated carboxylic acid derivatives with alcohols, often using catalysts like H<sup>+</sup> or coupling agents (e.g., DCC) . Yield optimization requires careful control of stoichiometry, solvent polarity (e.g., THF vs. DMF), and temperature. Evidence from similar compounds shows yields ranging from 74% to 99% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. How is the molecular structure of this compound validated experimentally?
X-ray crystallography is the gold standard for structural confirmation. SHELX software (e.g., SHELXL) refines crystallographic data to determine bond lengths, angles, and stereochemistry . For non-crystalline samples, NMR (<sup>1</sup>H, <sup>13</sup>C) and IR spectroscopy validate functional groups. For example, the ketone group (4-oxo) exhibits a characteristic <sup>13</sup>C NMR signal near 208–210 ppm, while ester carbonyls appear at ~170 ppm .
Q. What are the known biological or pharmacological activities of structurally related compounds?
Analogous 4-oxobutanoate derivatives exhibit antimicrobial, anticancer, or neuroactive properties. Methyl 4-aminobutanoate, for instance, acts as a GABA precursor, suggesting potential neuropharmacological applications . Structure-activity relationships (SAR) highlight the importance of substituents on the amino and ester groups for bioactivity .
Advanced Research Questions
Q. How can computational methods predict the reactivity or pharmacokinetic properties of this compound?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking studies (using AutoDock or Schrödinger) model interactions with biological targets (e.g., enzymes) . ADMET predictions (via tools like SwissADME) estimate solubility, blood-brain barrier permeability, and metabolic stability based on logP and polar surface area .
Q. What experimental strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray)?
Discrepancies between NMR and crystallographic data may arise from dynamic effects (e.g., conformational flexibility in solution). Variable-temperature NMR or NOESY experiments detect restricted rotation, while X-ray structures provide static snapshots . For ambiguous cases, complementary techniques like mass spectrometry (HRMS) validate molecular weight .
Q. How can reaction mechanisms for key transformations (e.g., aminolysis) be elucidated?
Isotopic labeling (e.g., <sup>15</sup>N in the amino group) and kinetic studies track mechanistic pathways. For example, monitoring by <sup>1</sup>H NMR can identify intermediates in nucleophilic acyl substitution reactions . Computational studies (DFT) model transition states to distinguish between concerted or stepwise mechanisms .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Safety Data Sheets (SDS) for analogous esters recommend PPE (gloves, goggles), ventilation, and inert-atmosphere handling due to potential irritancy . Waste disposal must comply with hazardous chemical guidelines (e.g., neutralization before disposal) .
Q. How can derivatives be designed to enhance stability or bioavailability?
Prodrug strategies (e.g., ester-to-amide conversion) or steric shielding of hydrolytically labile groups (e.g., tert-butyl esters) improve stability . SAR-guided modifications, such as introducing hydrophilic substituents (e.g., hydroxyl groups), enhance aqueous solubility .
Methodological Guidance
- For synthesis optimization : Use Design of Experiments (DoE) to systematically vary parameters (e.g., solvent, catalyst loading) and identify yield-limiting factors .
- For structural ambiguity : Combine crystallography (SHELXL refinement) with solid-state NMR to resolve disorder or polymorphism .
- For biological assays : Prioritize in vitro models (e.g., enzyme inhibition assays) before in vivo studies, leveraging structural analogs for hypothesis generation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
